Promazine-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

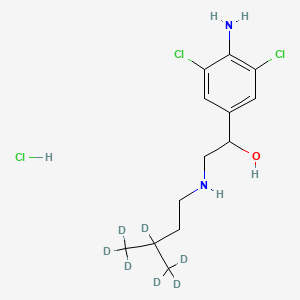

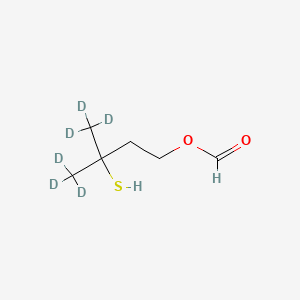

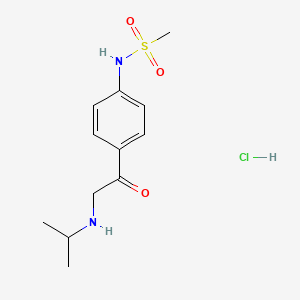

Promazine-d6 Hydrochloride is a phenothiazine compound and a D2DR inhibitor . It is the labelled salt of Promazine, which is an antipsychotic used to treat schizophrenia . The chemical has a known molecular formula of C17-H20-N2-S.Cl-H .

Molecular Structure Analysis

Promazine-d6 Hydrochloride has a molecular formula of C17H15ClD6N2S . The average molecular weight is 326.92 g/mol . The structure is similar to Promazine Hydrochloride, which has a molecular formula of C17H21ClN2S and an average mass of 320.880 Da .

Chemical Reactions Analysis

Promazine Hydrochloride undergoes oxidation in two steps. The first, reversible, step produces a color cation-radical. The presence of excess oxidant leads to the generation of the colorless promazine sulfoxide. This step of the reaction is irreversible .

Aplicaciones Científicas De Investigación

Oxidation Kinetics in Organic Chemistry

Promazine-d6 Hydrochloride has been utilized in the study of oxidation kinetics of structural isomers. A comparative study with its structural isomer, promethazine hydrochloride, was conducted to understand the reaction kinetics when oxidized by sodium N-bromo-benzene-sulphonamide (bromamine-B or BAB) in an acidic medium . The research revealed that the rate of oxidation of promazine hydrochloride is significantly different from that of promethazine, providing insights into the acidic nature of nitrogen attached to different carbon atoms .

Micellization Behavior in Pharmaceutical Chemistry

In pharmaceutical chemistry, the interaction between Promazine Hydrochloride and surfactant mixtures has been examined. This study is crucial for understanding the micellization behavior of amphiphilic drugs and can lead to better drug delivery systems. The research focused on the micellization of Promazine Hydrochloride with gemini surfactants and explored the thermodynamics and kinetics of these interactions at different temperatures . The findings contribute to enhancing drug solubility, minimizing degradation, and improving bioavailability .

Analytical Chemistry: Quantification in Pharmaceutical Preparations

Promazine-d6 Hydrochloride’s role in analytical chemistry involves the simultaneous quantification of the compound and its sulfoxide in pharmaceutical preparations. Derivative UV-spectrophotometry is used for this purpose, establishing mathematical parameters for generating accurate measurements. This application is vital for ensuring the quality and efficacy of pharmaceutical products containing Promazine-d6 Hydrochloride .

Mecanismo De Acción

Promazine-d6 Hydrochloride acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . When there is an excess amount of dopamine in the brain, it causes over-stimulation of dopamine receptors. These receptors normally act to modify behavior and over-stimulation may result in psychotic illness. Promazine Hydrochloride blocks these receptors and stops them becoming over-stimulated, thereby helping to control psychotic illness .

Safety and Hazards

Propiedades

IUPAC Name |

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Promazine-d6 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)